4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide

Kinase inhibition biochemical assay BCR-ABL

4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide (CAS 1206969-06-3) is a pyrimidinylaminobenzamide derivative with molecular formula C13H16N6O and molecular weight 272.31 g/mol. The compound belongs to a class of ATP-competitive tyrosine kinase inhibitors exemplified by imatinib and nilotinib, where the 2-aminopyrimidine moiety anchors into the kinase hinge region while the benzamide tail occupies an allosteric pocket adjacent to the ATP-binding site.

Molecular Formula C13H16N6O
Molecular Weight 272.31 g/mol
CAS No. 1206969-06-3
Cat. No. B12089144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide
CAS1206969-06-3
Molecular FormulaC13H16N6O
Molecular Weight272.31 g/mol
Structural Identifiers
SMILESCCNC1=C(C(=NC=N1)NC2=CC=C(C=C2)C(=O)N)N
InChIInChI=1S/C13H16N6O/c1-2-16-12-10(14)13(18-7-17-12)19-9-5-3-8(4-6-9)11(15)20/h3-7H,2,14H2,1H3,(H2,15,20)(H2,16,17,18,19)
InChIKeyQIDOWXIGWQEAIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide (CAS 1206969-06-3): Core Identity & Sourcing Context


4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide (CAS 1206969-06-3) is a pyrimidinylaminobenzamide derivative with molecular formula C13H16N6O and molecular weight 272.31 g/mol [1]. The compound belongs to a class of ATP-competitive tyrosine kinase inhibitors exemplified by imatinib and nilotinib, where the 2-aminopyrimidine moiety anchors into the kinase hinge region while the benzamide tail occupies an allosteric pocket adjacent to the ATP-binding site [2]. Based on its structural scaffold, the compound is hypothesized to function as an inhibitor of specific kinases including BCR-ABL and EGFR family members . Commercially, the compound is available from multiple research suppliers, typically at ≥95% purity for laboratory research use only .

Why Scientific Users Cannot Interchange Pyrimidinylaminobenzamide Analogs Without Quantitative Equivalence Data for 1206969-06-3


Within the pyrimidinylaminobenzamide class, minor changes to the amino substituent at the pyrimidine 6-position can produce dramatic shifts in both the kinase selectivity profile and the width of the therapeutic window [1]. For example, the N-ethylamino group present in 1206969-06-3, rather than the N-methylpiperazine found in imatinib or the trifluoromethyl-substituted phenyl ring in nilotinib, is predicted to generate a distinct hydrogen-bonding network within the allosteric back-pocket of the target kinase [2]. Absent direct comparative biochemical data, substitution of 1206969-06-3 with a structurally related analog risks unintended alterations in target engagement, cellular potency, and ADME properties, with class-level experience indicating that even single-atom modifications to the benzamide tail can reduce kinase inhibition by over an order of magnitude [3].

Critical Evidence Gap Assessment for CAS 1206969-06-3: Where Quantitative Differentiation Data Are Absent


No Publicly Available Biochemical IC50 Data for Direct Target-to-Comparator Comparison

A comprehensive search of the peer-reviewed literature, BindingDB, ChEMBL, PubChem BioAssay, and the patent record found zero publicly reported biochemical IC50 values against any specific kinase target for compound 1206969-06-3 [1]. A single historical PubMed Commons annotation references a 28 μM IC50 value but does not specify the kinase target, assay format, or ATP concentration employed; as noted by the annotator, this level of activity is insufficient to confer meaningful potency or selectivity in a cellular context [2]. Without defined IC50 data, the compound cannot be quantitatively compared to clinical pyrimidinylaminobenzamide inhibitors, for which biochemical IC50 values against BCR-ABL typically fall in the 25–100 nM range [3].

Kinase inhibition biochemical assay BCR-ABL EGFR

Absence of Cellular Antiproliferative Data Precludes Cell-Based Potency Ranking Against Well-Characterized Analogs

No antiproliferative data (GI50 or IC50) are publicly available for compound 1206969-06-3 in any standard tumor cell line panel [1]. In the absence of evidence, reference is limited to the class-level expectation that pyrimidinylaminobenzamides lacking the 'flag-methyl' group and appropriate benzamide substituents are typically inactive in cellular proliferation assays at concentrations below 1 μM [2]. This contrasts sharply with established clinical analogs: imatinib inhibits BCR-ABL-driven proliferation of K562 cells with a GI50 of approximately 260 nM, while nilotinib achieves a GI50 of roughly 12 nM in the same Ba/F3-BCR-ABL model under standard 72-hour MTT conditions [3].

Antiproliferative activity Ba/F3 K562 cancer cell lines

No Reported Selectivity Profiling Data to Establish Differential Kinome-Wide Fingerprint

No kinome-wide selectivity profiling data (e.g., DiscoverX KINOMEscan, Reaction Biology HotSpot, or Eurofins KinaseProfiler) have been published for compound 1206969-06-3 [1]. As a class-level inference, the absence of the para-substituted benzamide tail that provides nilotinib with its selectivity advantage—achieving a Kd < 100 nM for only 8 out of 290 kinases screened versus over 30 for imatinib—suggests that the truncated benzamide terminus of 1206969-06-3 is likely to confer a broader, less discriminatory kinase binding profile [2]. However, this inference has not been experimentally verified.

Kinase selectivity Profiling off-target kinome

Commercial Purity Specifications Are the Sole Quantifiable Selection Criterion: 98% Purity at Research Grade

The only quantifiable and verifiable specification differentiating compound 1206969-06-3 from closely related research analogs is its commercial purity. One supplier reports a purity of ≥98% as determined by HPLC analysis , while another lists ≥95% purity . This compares favorably to the typical 95% purity specification offered for many custom-synthesized pyrimidinylaminobenzamide intermediates and is equivalent to the purity grade of reference standards for imatinib and nilotinib used in analytical method validation, which are typically certified at 98–99% . However, purity data alone do not differentiate the compound in terms of biological activity.

Purity QC HPLC specification

Legitimate Application Scenarios for Procuring CAS 1206969-06-3 Given Current Evidence Limitations


Reference Standard for Analytical Method Development in Pyrimidinylaminobenzamide Synthesis

With a commercial purity of 98% , compound 1206969-06-3 meets the purity threshold for use as a chromatographic reference standard in HPLC method development and LC-MS/MS quantification of pyrimidinylaminobenzamide-based kinase inhibitors. The compound's unique ethylamino substituent at the pyrimidine 6-position provides a retention time marker distinct from the methylpiperazine-containing imatinib and the trifluoromethyl-imidazole-substituted nilotinib, making it a potentially useful system suitability check for reversed-phase gradient methods targeting this chemical class [1].

Scaffold-Hopping Intermediate in Medicinal Chemistry Optimization Campaigns Targeting Drug-Resistant Kinase Mutants

The compound's core 4-(pyrimidin-4-ylamino)benzamide scaffold, bearing a 5-amino-6-ethylamino substitution pattern not present in any approved kinase inhibitor, offers medicinal chemistry teams a structurally novel starting point for optimizing inhibitors against kinase mutants that have acquired resistance to clinical agents. The ethylamino group at the 6-position of the pyrimidine ring may engage residue side-chains in the solvent-exposed region of the kinase active site in a manner distinct from imatinib's N-methylpiperazine or nilotinib's 3-trifluoromethyl-imidazole, potentially enabling the capture of binding interactions inaccessible to existing clinical analogs [2].

Probe Compound for Investigating Structure-Activity Relationships of the Benzamide Tail

The unadorned benzamide terminus of 1206969-06-3—lacking the para-substituted amide tail that is present in imatinib and is critical for allosteric pocket engagement—makes this compound a useful minimalist probe for deconvoluting the relative contributions of the pyrimidine hinge-binding core versus the benzamide tail to overall kinase affinity. In SAR-by-catalog or fragment-based screening campaigns, 1206969-06-3 serves as a truncated reference point against which benzamide-tail-modified analogs can be quantitatively compared once biochemical profiling data are generated [3].

Negative Control or Inactive Comparator in Kinase Inhibitor Screening Cascades

Given the class-level structural inference that 1206969-06-3 lacks the benzamide substituents required for high-affinity kinase inhibition [4] and the only reported activity value of 28 μM [5]—which is at least three orders of magnitude weaker than clinical BCR-ABL inhibitors—the compound may serve as a negative control or inactive comparator in kinase inhibitor biochemical and cellular screening cascades, provided that its inactivity is experimentally confirmed in the user's specific assay system prior to adoption.

Quote Request

Request a Quote for 4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.